5-Hydroxy-dantrolene
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Overview
Description
5-Hydroxy Dantrolene is a derivative of dantrolene, a compound primarily known for its use as a skeletal muscle relaxant. Dantrolene is widely used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. 5-Hydroxy Dantrolene shares some pharmacological properties with dantrolene but has distinct characteristics that make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Dantrolene typically involves the hydroxylation of dantrolene. This process can be achieved through various chemical reactions, including oxidation. One common method involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce a hydroxyl group into the dantrolene molecule .
Industrial Production Methods
Industrial production of 5-Hydroxy Dantrolene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is carefully monitored, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Dantrolene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to dantrolene under certain conditions.
Substitution: Various substituents can be introduced into the molecule by replacing the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include dantrolene (from reduction) and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
5-Hydroxy Dantrolene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its effects on cellular calcium regulation and muscle contraction.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
5-Hydroxy Dantrolene exerts its effects by binding to the ryanodine receptor 1, a calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction and preventing hypermetabolic states. The compound’s action on calcium homeostasis also underlies its potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Dantrolene: The parent compound, primarily used for treating malignant hyperthermia.
Aminodantrolene: Another metabolite with muscle relaxant properties.
Acetylamino Dantrolene: A derivative with similar pharmacological actions.
Uniqueness
5-Hydroxy Dantrolene is unique in its specific hydroxylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic profile compared to dantrolene and its other metabolites, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H10N4O6 |
---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7- |
InChI Key |
PGORTQZSSAZLCK-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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